N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide
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Overview
Description
N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of benzodiazepines fused with indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. The starting materials might include indole derivatives and benzodiazepine precursors. Common synthetic routes could involve:
Cyclization Reactions: Formation of the benzodiazepine ring system through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the carboxamide group via amidation reactions.
Functional Group Transformations: Methoxyethyl group introduction through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or benzodiazepine moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify substituents on the indole or benzodiazepine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, such as potential anti-anxiety or sedative effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine moiety might interact with GABA receptors, while the indole group could bind to other biological targets. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative properties.
Indomethacin: An indole derivative used as an anti-inflammatory drug.
Midazolam: Another benzodiazepine with rapid onset of action.
Uniqueness
N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is unique due to its fused benzodiazepine-indole structure, which may confer distinct pharmacological properties compared to other benzodiazepines or indole derivatives.
Properties
Molecular Formula |
C24H24N4O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-1-(2-methoxyethyl)indole-6-carboxamide |
InChI |
InChI=1S/C24H24N4O4/c1-32-12-11-27-10-8-15-4-5-16(13-21(15)27)22(29)25-17-6-7-19-18(14-17)24(31)28-9-2-3-20(28)23(30)26-19/h4-8,10,13-14,20H,2-3,9,11-12H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
BTPCOHLTHCBOAD-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC(=O)C5CCCN5C4=O |
Origin of Product |
United States |
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